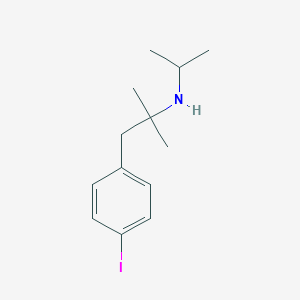

N-methyl-5-(trifluoromethyl)isoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-5-(trifluoromethyl)isoxazol-3-amine, also known as TFMMA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.

Mecanismo De Acción

N-methyl-5-(trifluoromethyl)isoxazol-3-amine acts as a positive allosteric modulator of mGlu7 receptors, which enhances the receptor's affinity for glutamate and increases its signaling efficacy. The activation of mGlu7 receptors by N-methyl-5-(trifluoromethyl)isoxazol-3-amine leads to the inhibition of presynaptic neurotransmitter release and the modulation of postsynaptic ion channels, resulting in the regulation of synaptic transmission and plasticity.

Efectos Bioquímicos Y Fisiológicos

N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been shown to exert various biochemical and physiological effects in different brain regions and cell types. For example, in the hippocampus, N-methyl-5-(trifluoromethyl)isoxazol-3-amine enhances long-term potentiation (LTP) and facilitates spatial learning and memory. In the amygdala, N-methyl-5-(trifluoromethyl)isoxazol-3-amine reduces anxiety-like behavior and attenuates fear memory consolidation. In the prefrontal cortex, N-methyl-5-(trifluoromethyl)isoxazol-3-amine improves working memory and attentional processing. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been shown to protect against neurotoxicity induced by glutamate and beta-amyloid, suggesting its potential therapeutic value for neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-methyl-5-(trifluoromethyl)isoxazol-3-amine has several advantages for lab experiments, such as its high potency and selectivity for mGlu7 receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-methyl-5-(trifluoromethyl)isoxazol-3-amine also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing to maintain its effect. In addition, N-methyl-5-(trifluoromethyl)isoxazol-3-amine can induce desensitization and internalization of mGlu7 receptors, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the research on N-methyl-5-(trifluoromethyl)isoxazol-3-amine and mGlu7 receptors. One direction is to develop more potent and selective mGlu7 receptor agonists and antagonists for basic and translational research. Another direction is to investigate the role of mGlu7 receptors in different brain regions and cell types, as well as their interactions with other neurotransmitter systems and signaling pathways. Furthermore, the therapeutic potential of mGlu7 receptor modulators for various neurological and psychiatric disorders should be explored in preclinical and clinical studies.

Métodos De Síntesis

N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be synthesized through a multistep process involving the reaction of 2,2,2-trifluoroethylamine with 2-cyanomethyl-2-oxazoline, followed by N-methylation and cyclization. The yield of N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Aplicaciones Científicas De Investigación

N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been widely used as a research tool to study the function and pharmacology of mGlu7 receptors in vitro and in vivo. It has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been used to investigate the role of mGlu7 receptors in various physiological and pathological conditions, such as anxiety, depression, drug addiction, and neurodegenerative diseases.

Propiedades

Número CAS |

110235-16-0 |

|---|---|

Nombre del producto |

N-methyl-5-(trifluoromethyl)isoxazol-3-amine |

Fórmula molecular |

C5H5F3N2O |

Peso molecular |

166.1 g/mol |

Nombre IUPAC |

N-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C5H5F3N2O/c1-9-4-2-3(11-10-4)5(6,7)8/h2H,1H3,(H,9,10) |

Clave InChI |

BZPWJNGBAWBUDJ-UHFFFAOYSA-N |

SMILES |

CNC1=NOC(=C1)C(F)(F)F |

SMILES canónico |

CNC1=NOC(=C1)C(F)(F)F |

Sinónimos |

3-Isoxazolamine,N-methyl-5-(trifluoromethyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)